(4-(1-Ethylpropoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Ethylpropoxy)phenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a phenyl ring substituted with a methanol group and an ethylpropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Ethylpropoxy)phenyl)methanol typically involves the following steps:
Hydroxyl Protection: The phenol group is protected to prevent unwanted reactions.
Bromine Substitution: The protected phenol undergoes bromination to introduce a bromine atom.
Etherification: The brominated intermediate reacts with 1-ethylpropyl alcohol to form the ethylpropoxy group.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using cost-effective raw materials and solvents, ensuring high yield and purity, and employing mild reaction conditions to facilitate easy industrialization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or sodium amide are employed for nucleophilic substitutions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenylmethanols.
Scientific Research Applications
(4-(1-Ethylpropoxy)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(1-Ethylpropoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, where the hydroxyl group participates in forming new bonds with electrophilic centers. This interaction can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Phenylmethanol: A simpler analog without the ethylpropoxy group.
(4-Isopropoxyphenyl)methanol: Similar structure but with an isopropoxy group instead of an ethylpropoxy group.
(4-Methoxyphenyl)methanol: Contains a methoxy group instead of an ethylpropoxy group
Uniqueness: (4-(1-Ethylpropoxy)phenyl)methanol is unique due to the presence of the ethylpropoxy group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMXEDVPWZDIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.